1-(6-Chloropyridazin-3-yl)azepane

Description

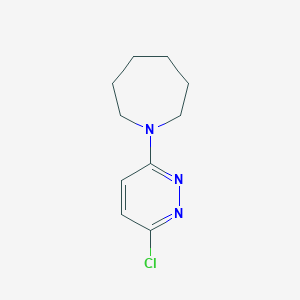

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNNHMTWELIESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423293 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312318-48-2 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(6-Chloropyridazin-3-yl)azepane. This molecule, a derivative of the versatile pyridazine core, holds promise for applications in medicinal chemistry, particularly in the development of novel therapeutics. This document consolidates available information on its constituent moieties, predicts its characteristics, and outlines a detailed, field-proven protocol for its synthesis and characterization.

Introduction: The Chemical Significance of the Pyridazine-Azepane Scaffold

The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. Its two adjacent nitrogen atoms create a π-deficient aromatic system, influencing its physicochemical properties and biological interactions. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer agents.[1][2] The azepane ring, a seven-membered saturated heterocycle, provides a flexible, three-dimensional structure that can be crucial for optimizing ligand-receptor interactions.

The combination of these two moieties in This compound results in a molecule with significant potential for further chemical exploration and drug discovery. The chlorine atom on the pyridazine ring serves as a reactive handle for subsequent chemical modifications, allowing for the generation of diverse compound libraries.

Core Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its key properties based on its constituent parts and related structures.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 312318-48-2 | [3] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridazines. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Inferred from related compounds. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility of similar heterocyclic compounds. |

| Reactivity | The chlorine atom is susceptible to nucleophilic aromatic substitution. The azepane nitrogen provides a basic site. | Based on the chemistry of chloropyridazines and secondary amines. |

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The most logical and field-proven method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of one of the chlorine atoms of 3,6-dichloropyridazine by the secondary amine of azepane. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic azepane attacks the electron-deficient carbon atom bearing a chlorine atom. The aromaticity of the pyridazine ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is typically employed.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of 3,6-dichloropyridazine with amine nucleophiles.

Materials:

-

3,6-Dichloropyridazine

-

Azepane

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in acetonitrile (or DMF) is added azepane (1.0-1.2 eq) and triethylamine (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at reflux (for acetonitrile) or heated to 80-100 °C (for DMF) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the starting materials and the appearance of new signals consistent with the product structure will validate the success of the synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the pyridazine protons. The protons of the azepane ring will likely appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The spectrum will show signals for the four distinct carbons of the pyridazine ring and the carbons of the azepane ring. The carbon atom attached to the chlorine will be significantly deshielded.

Potential Biological Activity and Therapeutic Applications

The pyridazine scaffold is a key component in many compounds with anticancer activity.[1][2] Derivatives of 3-amino-6-chloropyridazine have shown potent antiproliferative effects against various cancer cell lines.[4] The mechanism of action for some pyridazine-containing compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Postulated Mechanism of Action: PARP-1 Inhibition

One of the promising avenues for the anticancer activity of pyridazine derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), can lead to synthetic lethality and cell death. The pyridazine moiety can act as a pharmacophore that interacts with the active site of the PARP-1 enzyme.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]

- 4. scholarena.com [scholarena.com]

"1-(6-Chloropyridazin-3-yl)azepane" CAS number

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic considerations, and potential therapeutic applications derived from the well-documented activities of its core moieties: the chloropyridazine scaffold and the azepane ring. Safety protocols and handling guidelines are also discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its potential as a building block for novel therapeutic agents.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a bicyclic structure composed of a substituted pyridazine ring linked to a seven-membered azepane ring. Its Chemical Abstracts Service (CAS) registry number is 312318-48-2 . The core structure combines the electrophilic nature of the chloropyridazine system with the conformational flexibility of the azepane moiety.

The pyridazine ring, a six-membered diazine heterocycle, is a recognized "privileged scaffold" in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive site for further functionalization, typically via nucleophilic substitution reactions. The azepane ring is a saturated seven-membered heterocycle that is present in numerous FDA-approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2] The conjugation of these two motifs in this compound suggests its potential as an intermediate for creating diverse chemical libraries targeting a range of biological pathways.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 312318-48-2 | |

| Molecular Formula | C₁₀H₁₄ClN₃ | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| MDL Number | MFCD01460065 | [3] |

Characterization: The structural integrity and purity of this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would verify the chemical structure by showing the expected proton and carbon signals and their respective couplings.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway: The reaction proceeds by treating 3,6-dichloropyridazine with one equivalent of azepane. The azepane acts as the nucleophile, attacking one of the electrophilic carbon atoms on the pyridazine ring and displacing a chloride ion.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add azepane (1.0-1.2 eq).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the reactants and intermediates without interfering with the nucleophilic attack.

-

Base Selection: A non-nucleophilic base is critical to prevent it from competing with azepane in attacking the pyridazine ring. K₂CO₃ is a cost-effective and efficient choice, while DIPEA is a soluble organic base often used for cleaner reactions.

-

Temperature: Heating is required to overcome the activation energy of the SNAr reaction. The specific temperature depends on the reactivity of the substrates and the solvent's boiling point.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not widely published, its structural components are featured in numerous pharmacologically active agents. This allows for informed hypotheses about its potential applications.

Anticancer Activity: The chloropyridazine scaffold is a key component of novel hybrids designed as anticancer agents.[4] These compounds often function through the induction of apoptosis and inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[4] The azepane moiety can be used to modulate solubility, cell permeability, and receptor-binding affinity.

Caption: Hypothetical mechanism targeting PARP-1 inhibition in cancer cells.

Neurological and Inflammatory Disorders: Pyridazine derivatives have been investigated as selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory pain.[5] Furthermore, the azepane ring itself is a core structure in many approved drugs for various indications.[1][2] This suggests that this compound could serve as a scaffold for developing agents targeting G-protein coupled receptors or ion channels involved in neurological or inflammatory diseases.

Safety, Handling, and Storage

| Hazard Statement | Description | GHS Code |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible substances such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward via established chemical methods. The combination of the pharmacologically active chloropyridazine core and the versatile azepane ring makes it an attractive starting point for developing novel therapeutics, particularly in oncology and inflammation. Future research should focus on synthesizing a library of derivatives by modifying the azepane ring or substituting the chlorine atom to explore structure-activity relationships (SAR) against various biological targets.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. 1-(6-Chloropyridazin-3-yl)-azepane | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic analysis, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for the investigation of this molecule.

Introduction: The Significance of the Chloropyridazine-Azepane Scaffold

The molecular architecture of this compound brings together two key pharmacophores: the chloropyridazine ring and the azepane moiety. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. The presence of a chlorine atom offers a reactive handle for further chemical modification, making it a versatile intermediate in drug design.

The azepane ring, a seven-membered saturated heterocycle, provides a three-dimensional structural element that can enhance binding affinity and modulate pharmacokinetic properties. Azepane-containing compounds have been successfully incorporated into a number of FDA-approved drugs.[1] The combination of these two moieties in this compound suggests a promising candidate for exploring a range of biological targets.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, formulation, and biological activity. Based on its chemical structure, the following properties can be determined.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃ | Advent Bio |

| Molecular Weight | 211.69 g/mol | Advent Bio |

| IUPAC Name | This compound | N/A |

| CAS Number | 312318-48-2 | Advent Bio |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; N2 [label="N", pos="1.2,0!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", pos="0.6,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.6,1!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,0!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,0!", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; N3 [label="N", pos="1.8,-1!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C4 [label="C", pos="3, -1.5!", fontcolor="#202124"]; C5 [label="C", pos="3.6, -2.5!", fontcolor="#202124"]; C6 [label="C", pos="3, -3.5!", fontcolor="#202124"]; C7 [label="C", pos="1.8, -4!", fontcolor="#202124"]; C8 [label="C", pos="1.2, -3!", fontcolor="#202124"]; C9 [label="C", pos="0.6, -2!", fontcolor="#202124"];

// Define bonds N1 -- C2 [label=""]; C2 -- C1 [label=""]; C1 -- N2 [label=""]; N2 -- N1 [label=""]; N1 -- C3 [label=""]; C3 -- Cl [label=""]; N2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- N3 [label=""];

}

Figure 1: Chemical structure of this compound.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with azepane. This reaction is a well-established method for the synthesis of related amino-pyridazine derivatives.

Proposed Synthetic Protocol

Reaction Scheme:

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add azepane (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

-

Base: An excess of a non-nucleophilic base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridazine and azepane moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 1H | Pyridazine ring proton |

| ~ 6.8 - 7.0 | Doublet | 1H | Pyridazine ring proton |

| ~ 3.6 - 3.8 | Triplet | 4H | -CH₂- groups of azepane adjacent to nitrogen |

| ~ 1.6 - 1.9 | Multiplet | 8H | Remaining -CH₂- groups of azepane |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-Cl on pyridazine ring |

| ~ 155 | C-N (azepane) on pyridazine ring |

| ~ 125 - 130 | CH carbons on pyridazine ring |

| ~ 48 | -CH₂- groups of azepane adjacent to nitrogen |

| ~ 26 - 28 | Remaining -CH₂- groups of azepane |

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 211 (corresponding to C₁₀H₁₄³⁵ClN₃) and an isotopic peak at m/z ≈ 213 (corresponding to C₁₀H₁₄³⁷ClN₃) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways: Fragmentation is likely to occur via loss of the chlorine atom, cleavage of the azepane ring, and loss of ethene from the azepane ring.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Pyridazine derivatives have been extensively investigated for their anticancer properties. They have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[1][2] The chloropyridazine moiety in the target molecule could serve as a key interaction point with biological targets.

Anti-inflammatory Agents

The azepane ring is present in several compounds with anti-inflammatory properties. The conformational flexibility of the seven-membered ring can allow for optimal binding to inflammatory targets.

Central Nervous System (CNS) Activity

The lipophilic nature of the molecule suggests it may have the ability to cross the blood-brain barrier, making it a candidate for the development of CNS-active agents.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential therapeutic applications. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising heterocyclic compound. Further experimental validation of the predicted data is a necessary next step in fully elucidating the potential of this compound.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This document provides an in-depth technical overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining the privileged pyridazine scaffold with the conformationally flexible azepane ring, this molecule serves as a versatile building block for creating diverse chemical libraries. This guide details its chemical identity, a robust synthetic protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications rooted in the established pharmacological relevance of its constituent moieties.

Introduction to this compound

This compound is a bifunctional molecule featuring a π-deficient, aromatic chloropyridazine ring linked to a saturated seven-membered azepane heterocycle. This unique combination makes it a valuable intermediate in synthetic and medicinal chemistry. The pyridazine core is a well-established pharmacophore found in numerous agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The azepane moiety, a less-explored analog of the common piperidine ring, provides an avenue to access novel three-dimensional chemical space, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles.[4][5][6] More than 20 drugs containing the azepane scaffold have received FDA approval, highlighting its therapeutic importance.[5]

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for the topic compound are summarized below.

| Identifier | Value | Source |

| Systematic (IUPAC) Name | This compound | Internal |

| CAS Number | 312318-48-2 | |

| Molecular Formula | C₁₀H₁₄ClN₃ | [7] |

| Molecular Weight | 211.69 g/mol | [7] |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=N2)Cl | Internal |

Structural Features and Physicochemical Rationale

The molecule's reactivity and potential biological activity are dictated by its two core components:

-

Chloropyridazine Ring: This 1,2-diazine system is electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[8] This property makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SₙAr), providing a key handle for further chemical modification. The pyridazine scaffold is a known "privileged structure" capable of interacting with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[1]

-

Azepane Ring: As a saturated seven-membered cyclic amine, azepane (also known as hexamethyleneimine) is more conformationally flexible than its smaller five- and six-membered counterparts (pyrrolidine and piperidine).[9][10] This flexibility allows it to act as a "space-exploring" fragment in drug design, potentially enabling interactions with deeper or unconventionally shaped binding pockets.[11][12] The secondary amine within the azepane ring is basic and serves as the nucleophilic point of attachment to the pyridazine core.

Synthesis and Purification

The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent reactivity of commercially available starting materials.

Retrosynthetic Analysis & Proposed Pathway

The logical disconnection for this molecule is at the C-N bond between the two heterocyclic rings. This leads to two readily available precursors: 3,6-dichloropyridazine and azepane. The synthesis involves the nucleophilic attack of the secondary amine of azepane onto one of the electrophilic carbon atoms of the 3,6-dichloropyridazine ring, displacing a chloride ion.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(6-Chloropyridazin-3-yl)-azepane | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azepane - Wikipedia [en.wikipedia.org]

- 10. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide to Target Identification and Validation

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic promise. 1-(6-Chloropyridazin-3-yl)azepane, a novel chemical entity uniting the biologically versatile pyridazine core with a conformationally flexible azepane ring, stands as a compelling candidate for drug discovery. Pyridazine derivatives are well-documented for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the azepane scaffold is a key component in numerous FDA-approved drugs, recognized for its role in modulating a variety of biological targets.[3][4] This in-depth technical guide outlines a strategic, multi-tiered approach for the comprehensive identification and validation of the biological targets of this compound. Designed for researchers, scientists, and drug development professionals, this document provides a robust framework, from initial phenotypic screening to definitive target engagement and in vivo efficacy studies, thereby paving the way for its potential clinical translation.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of this compound suggests a high probability of interaction with key biological macromolecules. The pyridazine ring, a nitrogen-containing heterocycle, is a known pharmacophore present in a multitude of bioactive compounds.[5][6] Its derivatives have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, anti-inflammatory, analgesic, and antihypertensive activities.[7] The 3,6-disubstitution pattern is particularly prevalent among pyridazines with demonstrated therapeutic potential.[3][5] The chloro-substituent at the 6-position and the amino-linkage of the azepane at the 3-position are critical determinants of the molecule's electronic and steric properties, which in turn govern its target-binding profile.[8]

The azepane moiety, a seven-membered saturated heterocycle, imparts a significant degree of three-dimensionality and conformational flexibility. This can facilitate optimal binding to the often-complex topographies of protein active sites or allosteric pockets. Azepane-containing molecules have demonstrated a broad spectrum of pharmacological activities and are integral to the structure of several marketed drugs.[3][8] The synergistic combination of these two pharmacophores in this compound warrants a systematic and thorough investigation into its biological targets.

A Phased Approach to Target Deconvolution

The journey from a novel compound to a validated drug target is a meticulous process. The following phased approach is designed to systematically unravel the biological activity of this compound, progressively narrowing the focus from broad phenotypic effects to specific molecular interactions.

Figure 1: A phased workflow for target deconvolution.

Phase 1: High-Throughput Phenotypic Screening

The initial step is to cast a wide net to identify the primary therapeutic area in which this compound exerts its effects. A high-throughput phenotypic screen against a diverse panel of human cancer cell lines and in cell-based models of inflammation is the most logical starting point, given the known activities of pyridazine derivatives.[9][10]

Experimental Protocol: High-Throughput Cell Viability Assay

-

Cell Plating: Seed a panel of 20-30 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) in 384-well plates at their empirically determined optimal densities.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and add to the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

| Hypothetical Phenotypic Screening Data | IC50 (µM) |

| Cancer Cell Line Panel | |

| Breast Cancer (MCF-7) | 2.5 |

| Lung Cancer (A549) | 5.1 |

| Colon Cancer (HCT116) | 1.8 |

| Leukemia (HL-60) | 0.9 |

| Inflammation Model | IC50 (µM) |

| LPS-stimulated Macrophages (RAW 264.7) - Nitric Oxide Production | 3.2 |

| TNF-α-stimulated Endothelial Cells (HUVEC) - ICAM-1 Expression | 4.5 |

Interpretation of Results: Potent activity (low micromolar or nanomolar IC50 values) against a subset of cancer cell lines would strongly suggest an anticancer potential. Similarly, inhibition of inflammatory markers in relevant cell-based models would point towards an anti-inflammatory mechanism. The pattern of activity across different cell lines can also provide initial clues about the potential target pathways.

Phase 2: Target Class Identification

Based on the phenotypic screening results, the next phase aims to narrow down the potential target classes. Given the prevalence of kinases and inflammatory signaling molecules as targets for pyridazine-based compounds, focused screening in these areas is a logical progression.[11][12]

2.2.1. Kinome Profiling

A broad kinase panel screen can rapidly identify potential kinase targets. Several commercial services offer profiling against hundreds of kinases.[13][14]

Experimental Protocol: Kinome-wide Inhibitor Profiling

-

Compound Submission: Provide a sample of this compound to a specialized contract research organization (CRO).

-

Assay Performance: The CRO will typically perform a competition binding assay or an enzymatic activity assay against a large panel of recombinant human kinases at a fixed concentration of the compound (e.g., 1 µM).

-

Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Hits are identified as kinases that are significantly inhibited by the compound.

2.2.2. Inflammatory Pathway Profiling

To explore the anti-inflammatory potential, screening against key inflammatory pathways is crucial. The NF-κB signaling pathway and the cyclooxygenase (COX) enzymes are central mediators of inflammation and are known targets for pyridazine derivatives.[1]

Experimental Protocol: NF-κB Reporter Gene Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[6][15]

-

Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence of varying concentrations of this compound.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.

-

Data Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.[1][16][17]

-

Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.[18]

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

Phase 3: Specific Target Identification

For an unbiased approach to identifying the direct binding partners of this compound, affinity chromatography coupled with mass spectrometry is a powerful technique.[7][19][20]

Figure 2: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a whole-cell lysate from a cell line in which the compound showed high potency in the phenotypic screen.

-

Affinity Purification: Incubate the cell lysate with the immobilized compound. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The identified proteins are potential direct targets of this compound. These candidates should be cross-referenced with the results from the target class identification phase to prioritize the most promising targets for validation.

Phase 4: Target Validation and Mechanism of Action Elucidation

Once a list of putative targets is generated, it is crucial to validate these interactions and understand the downstream consequences of target engagement.

2.4.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21][22][23][24]

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

2.4.2. In Vitro Enzymatic or Binding Assays

For the validated targets, in vitro assays using purified proteins are essential to determine the potency and mechanism of interaction. For example, if a kinase is identified, a radiometric or fluorescence-based kinase activity assay would be appropriate. If a receptor is identified, a radioligand binding assay would be performed.

2.4.3. Downstream Signaling Analysis

To understand the functional consequences of target engagement, it is necessary to investigate the downstream signaling pathways. For instance, if a kinase is validated as a target, the phosphorylation status of its known substrates should be examined in cells treated with this compound using Western blotting or other immunoassays.

Phase 5: In Vivo Efficacy Studies

The final step in preclinical target validation is to assess the efficacy of this compound in relevant animal models of the disease identified in the initial phenotypic screens.[25][26][27]

For Anticancer Activity:

-

Xenograft Models: Human cancer cell lines that were sensitive to the compound in vitro can be implanted into immunocompromised mice. The effect of the compound on tumor growth can then be evaluated.

For Anti-inflammatory Activity:

-

Carrageenan-induced Paw Edema: This is a classic model of acute inflammation where the ability of the compound to reduce swelling is measured.

-

Lipopolysaccharide (LPS)-induced Systemic Inflammation: This model assesses the compound's ability to reduce the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.

Conclusion and Future Directions

The structured and multi-faceted approach detailed in this guide provides a comprehensive framework for the elucidation of the biological targets of this compound. By systematically progressing from broad phenotypic observations to specific molecular interactions and in vivo validation, researchers can build a robust data package to support the further development of this promising compound. The insights gained from these studies will not only define the therapeutic potential of this compound but will also contribute to a deeper understanding of the structure-activity relationships of pyridazine-based therapeutics. Future work should focus on lead optimization to enhance potency and selectivity, as well as a thorough investigation of the compound's pharmacokinetic and toxicological properties.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 4. benchchem.com [benchchem.com]

- 5. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. COX-2 (human) Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 17. COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N°: 701080 [bertin-bioreagent.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. scielo.br [scielo.br]

Introduction: Deconstructing 1-(6-Chloropyridazin-3-yl)azepane for Therapeutic Potential

An In-Depth Technical Guide to the Proposed In Vitro Screening of 1-(6-Chloropyridazin-3-yl)azepane

The compound this compound is a synthetic molecule featuring two key heterocyclic structures: a 6-chloropyridazine ring and a saturated seven-membered azepane ring. While direct in vitro screening data for this specific molecule is not extensively published, the pharmacological significance of its constituent moieties provides a strong rationale for a structured investigation into its biological activity.

The pyridazine core is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] Specifically, the 6-chloropyridazine substituent serves as a versatile chemical handle for further modification and is a key feature in molecules targeting enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[4] The azepane ring, a seven-membered nitrogen heterocycle, is an important structural motif found in numerous bioactive compounds and offers a three-dimensional chemical space that can be crucial for target engagement.[5][6][7]

This guide, therefore, outlines a comprehensive, logically tiered in vitro screening cascade designed to systematically profile the bioactivity of this compound. As a Senior Application Scientist, the following sections are structured not as a mere list of assays, but as a strategic roadmap, explaining the causal reasoning behind each experimental choice to build a robust, self-validating pharmacological profile of the molecule.

Part 1: Rationale for Target Selection & Screening Strategy

The core directive is to uncover the therapeutic potential of this compound. Our strategy is built upon a "moiety-based hypothesis," leveraging the known activities of pyridazine and azepane derivatives to guide target selection. The literature strongly suggests three primary areas of investigation: Oncology, Inflammation, and Cardiovascular diseases.

Our screening cascade is designed in two tiers. Tier 1 involves broad, high-level profiling to identify primary areas of activity. Tier 2 consists of focused, mechanism-of-action studies to validate and characterize the hits from Tier 1.

Caption: Proposed tiered in vitro screening workflow.

Part 2: Tier 1 - Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

Oncology: Antiproliferative Activity Screen

Given that numerous pyridazine derivatives exhibit anticancer properties, a broad screening against a panel of human cancer cell lines is the logical starting point.[8]

-

Protocol: NCI-60 Human Tumor Cell Line Screen.

-

Rationale: This standardized panel provides data across 60 different cell lines from nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney). This approach is not only cost-effective but also powerful for identifying patterns of activity, which can hint at the mechanism of action.

-

Methodology: The Sulforhodamine B (SRB) assay is typically used, which measures cell protein content as an estimation of cell viability.

-

Endpoint: The primary data points are GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).

Targeted Enzyme Screens: PARP-1 and COX-1/2

Based on specific literature precedents, we will conduct parallel biochemical screens for two high-value enzyme targets.

-

PARP-1 Inhibition: Chloropyridazine hybrids have been successfully designed as potent PARP-1 inhibitors.[4] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[9]

-

COX-1/COX-2 Inhibition: Pyridazinone derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain.[1] Assessing this activity is crucial for evaluating potential anti-inflammatory applications.

Table 1: Hypothetical Tier 1 Primary Screening Data Summary

| Assay Type | Target(s) | Primary Endpoint | Hypothetical Result for Test Compound | Interpretation |

| Antiproliferative | NCI-60 Panel | Mean GI₅₀ | 2.5 µM | Potent, broad-spectrum antiproliferative activity. |

| Biochemical | PARP-1 | IC₅₀ | 0.15 µM | Strong candidate for a PARP-1 inhibitor. |

| Biochemical | COX-1 | IC₅₀ | > 50 µM | No significant activity. |

| Biochemical | COX-2 | IC₅₀ | 8.7 µM | Moderate, but less potent, COX-2 inhibition. |

Part 3: Tier 2 - Target Validation and Mechanism of Action (MOA)

Assuming positive results from Tier 1, particularly in oncology and PARP-1 inhibition, Tier 2 studies are designed to confirm these activities in a cellular context and elucidate the underlying mechanism.

Validating Anticancer Activity: Cytotoxicity and Apoptosis

This step moves from growth inhibition to direct cell killing and investigates if the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents.

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC₅₀ value using non-linear regression analysis.

-

Rationale: To determine if the observed cytotoxicity is due to apoptosis.[4][9]

-

Methodology: Use a Caspase-Glo® 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in luminescence indicates apoptosis induction.

-

Data Interpretation: A dose-dependent increase in caspase activity confirms an apoptotic mechanism of action.

Caption: Role of PARP-1 in DNA repair and its inhibition.

Confirming MOA: Cellular PARP-1 Target Engagement

A biochemical hit must be validated in a cellular environment to confirm that it can penetrate the cell membrane and engage its target.

-

Cell Culture: Culture A549 cells in appropriate medium.

-

Pre-treatment: Treat cells with varying concentrations of this compound for 2 hours. Include a known PARP inhibitor (e.g., Rucaparib) as a positive control.[9]

-

Induce DNA Damage: Treat the cells with a DNA-damaging agent like H₂O₂ (1 mM) for 10 minutes to activate PARP-1.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

PAR Detection: Use an ELISA-based assay kit to detect the levels of poly(ADP-ribose) (PAR) polymer in the cell lysates.

-

Data Analysis: Quantify the reduction in PAR levels in compound-treated cells compared to the H₂O₂-only treated cells. A dose-dependent reduction in PAR synthesis confirms cellular target engagement.

Table 2: Hypothetical Tier 2 MOA Data Summary

| Assay Type | Cell Line | Endpoint | Hypothetical Result for Test Compound | Interpretation |

| MTT Cytotoxicity | A549 | IC₅₀ | 1.8 µM | Confirms potent cytotoxic effect in a relevant cancer cell line. |

| MTT Cytotoxicity | MCF-7 | IC₅₀ | 3.2 µM | Broad activity confirmed. |

| Apoptosis Induction | A549 | EC₅₀ | 2.0 µM | Cytotoxicity is mediated through the induction of apoptosis. |

| Cellular PARP-1 Assay | A549 | IC₅₀ | 0.5 µM | Confirms compound is cell-permeable and inhibits PARP-1 in a cellular context. |

Conclusion and Future Directions

This proposed in vitro screening guide provides a robust framework for characterizing the bioactivity of this compound. Based on the strong pharmacological precedent of the chloropyridazine scaffold, a primary focus on oncology, particularly through the mechanism of PARP-1 inhibition, is highly warranted.

Positive outcomes from this screening cascade—specifically, potent sub-micromolar activity in the cellular PARP-1 assay and corresponding low-micromolar cytotoxicity in relevant cancer cell lines—would establish this compound as a promising lead candidate. Subsequent steps would involve selectivity profiling (e.g., against PARP-2), ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and ultimately, validation in in vivo cancer models. The systematic approach outlined herein ensures that experimental resources are directed efficiently, building a comprehensive and validated data package to support further drug development efforts.

References

- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide delineates a comprehensive strategy for the preliminary pharmacological characterization of the novel chemical entity, 1-(6-chloropyridazin-3-yl)azepane. The document provides a scientifically grounded framework for researchers and drug development professionals to investigate the compound's potential therapeutic applications and off-target liabilities. Drawing from the known bioactivities of its constituent pyridazine and azepane moieties, we propose a multi-tiered evaluation process encompassing initial target class screening, detailed in vitro safety pharmacology, and preliminary in vivo behavioral phenotyping. This guide offers detailed, step-by-step methodologies for key experiments, data interpretation guidelines, and the rationale behind the proposed experimental choices, ensuring a robust and self-validating preclinical assessment.

Introduction and Rationale

The compound this compound integrates two pharmacologically significant scaffolds: a 6-chloropyridazine core and an azepane ring. The pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Notably, certain pyridazine-based compounds have been investigated as inhibitors of enzymes like PARP-1 and cyclooxygenase (COX).[1][2] The azepane motif, a seven-membered saturated heterocycle, is present in numerous FDA-approved drugs, contributing to their efficacy in treating a variety of conditions.[3][4][5]

Given the absence of published pharmacological data for this compound, a systematic and unbiased preliminary screening is imperative. This guide proposes a discovery-oriented approach, beginning with broad profiling to identify potential biological targets, followed by more focused assays to elucidate the mechanism of action and assess safety. The initial hypothesis is that the compound may exhibit activity in oncology or inflammation, or potentially modulate central nervous system (CNS) targets, given the prevalence of the azepane moiety in neuroactive compounds.

Proposed Multi-Tiered Evaluation Strategy

A tiered approach to pharmacological profiling is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's properties. This strategy progresses from broad, high-throughput in vitro screens to more complex in vivo models.

Tier 1: Broad Target Class Screening and In Vitro Safety Pharmacology

The initial step is to perform a wide-ranging screen against a panel of common biological targets to identify potential on-target activities and off-target liabilities.[6][7][8] This is a critical step in early drug discovery to predict potential adverse effects and to understand the compound's selectivity profile.[9]

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 2.1: Broad Target Panel (Radioligand Binding and Enzyme Assays)

-

Objective: To identify potential interactions with a wide range of receptors, ion channels, transporters, and enzymes.

-

Procedure:

-

Submit this compound for screening against a commercial panel (e.g., Eurofins SafetyScreen44 or similar).

-

The compound is typically tested at a concentration of 10 µM in duplicate.

-

Assays are primarily radioligand binding assays for receptors and transporters, and functional enzymatic assays for enzymes.

-

Results are reported as percent inhibition or stimulation relative to a control.

-

-

Data Interpretation: A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration. These hits should be considered preliminary and require confirmation.

Protocol 2.2: hERG Inhibition Assay (Automated Patch Clamp)

-

Objective: To assess the potential for QT prolongation and cardiac arrhythmias.

-

Procedure:

-

Utilize an automated patch-clamp system with HEK293 cells stably expressing the hERG channel.

-

Prepare a concentration-response curve for this compound (e.g., 0.01 to 30 µM).

-

Apply the compound and measure the inhibition of the hERG tail current.

-

Calculate the IC₅₀ value.

-

-

Data Interpretation: An IC₅₀ value <10 µM is often considered a potential liability, warranting further investigation.

Tier 2: Hit Confirmation, Selectivity, and Mechanism of Action

Based on the results of Tier 1, Tier 2 focuses on confirming the initial hits, determining the potency and selectivity of the compound for the identified target(s), and elucidating the mechanism of action.

Caption: Tier 2 Hit Validation and MOA Workflow.

Protocol 2.3: Concentration-Response and Functional Assays

-

Objective: To quantify the potency of the compound at the confirmed target and determine its functional effect.

-

Procedure (Example for a GPCR target):

-

Use a cell line stably expressing the target receptor.

-

Perform a radioligand binding assay with a 10-point concentration curve of this compound to determine the IC₅₀ (inhibitory concentration) or Kᵢ (inhibition constant).

-

Perform a functional assay (e.g., cAMP accumulation, calcium flux) to determine the EC₅₀ (effective concentration) if the compound is an agonist, or to determine the functional antagonism (IC₅₀) against a known agonist.

-

-

Data Interpretation: The IC₅₀/EC₅₀ values establish the compound's potency. The functional assay will characterize it as an agonist, antagonist, or allosteric modulator.

Tier 3: Preliminary In Vivo Evaluation

If the in vitro profile is promising (i.e., potent on-target activity and a clean off-target profile), preliminary in vivo studies can be initiated. These studies aim to assess the compound's effects in a whole organism, providing insights into its potential therapeutic utility and any unforeseen liabilities.[10][11][12] Given the potential for CNS activity, a behavioral screen can be highly informative.[13][14]

Caption: Tier 3 Preliminary In Vivo Evaluation.

Protocol 2.4: Mouse Open Field Test

-

Objective: To assess general locomotor activity and anxiety-like behavior.

-

Procedure:

-

Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined pretreatment time (e.g., 30 minutes), place each mouse in the center of an open field arena (e.g., 40x40 cm).

-

Record activity for 15-30 minutes using an automated video-tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Interpretation: A significant decrease in distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. An increased time in the center may be indicative of anxiolytic-like effects.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and decision-making.

Table 1: Summary of In Vitro Pharmacology Data

| Assay | Target/Endpoint | Result (IC₅₀/EC₅₀ in µM or % Inhibition @ 10 µM) | Comments |

| Tier 1 | |||

| Target Screen | Panel of 44+ targets | e.g., 85% inhibition @ Target X | Identifies primary hits |

| hERG Assay | hERG K⁺ Channel | > 30 µM | Low risk of QT prolongation |

| CYP450 Panel | CYP1A2, 2C9, 2D6, 3A4 | IC₅₀ > 10 µM for all isoforms | Low risk of drug-drug interactions |

| Tier 2 | |||

| Potency Assay | Target X (Binding) | IC₅₀ = 0.15 µM | Confirms potent binding |

| Functional Assay | Target X (Functional) | IC₅₀ = 0.25 µM (Antagonist) | Defines mechanism of action |

| Selectivity Panel | Related Targets Y, Z | IC₅₀ > 10 µM | >40-fold selective for Target X |

Table 2: Summary of Preliminary In Vivo Data

| Assay | Animal Model | Dose Range (mg/kg) | Key Findings | Interpretation |

| Open Field Test | C57BL/6 Mouse | 1, 3, 10 | Dose-dependent decrease in total distance traveled | Potential sedative or CNS-depressant effects at higher doses |

| Rotarod Test | C57BL/6 Mouse | 1, 3, 10 | No significant effect on motor coordination | Sedative effect is not due to motor impairment |

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial pharmacological evaluation of this compound. By following this multi-tiered approach, researchers can efficiently gather critical data to form a preliminary pharmacological profile, identify potential therapeutic applications, and uncover any safety liabilities. The results from these studies will be instrumental in guiding future research, including lead optimization, more extensive in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azepane - Wikipedia [en.wikipedia.org]

- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

- 14. pharmaron.com [pharmaron.com]

The Emergence of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural components—the 6-chloropyridazine scaffold and the azepane ring—are well-established pharmacophores. This document synthesizes information from related compounds to present a scientifically grounded guide on its synthesis, characterization, and prospective biological applications. We will explore a proposed synthetic route via nucleophilic aromatic substitution, detail robust analytical methods for its characterization, and discuss its potential as a lead compound in various therapeutic areas based on the known activities of analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel chemical entity.

Introduction: Unveiling a Promising Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, nitrogen-containing heterocyles are of paramount importance, forming the structural core of a vast number of approved drugs. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The 6-chloropyridazine moiety, in particular, serves as a versatile synthetic intermediate, allowing for functionalization through nucleophilic substitution reactions.[3]

The azepane ring, a seven-membered saturated heterocycle, is another key structural motif in medicinal chemistry.[4] Its incorporation into drug candidates can influence physicochemical properties such as lipophilicity and metabolic stability, and its conformational flexibility can allow for optimal interactions with biological targets.[5] The conjugation of the 6-chloropyridazine scaffold with the azepane ring in This compound presents a unique chemical entity with a compelling profile for further investigation. This guide aims to provide a detailed technical framework for its synthesis, characterization, and potential biological evaluation.

Synthetic Strategy and Experimental Protocol

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing effect of the pyridazine nitrogens activates the chlorine atom for substitution by the secondary amine of azepane.[6][7]

Proposed Synthetic Pathway

The proposed synthesis involves the direct reaction of 3,6-dichloropyridazine with azepane. The reaction is expected to proceed with regioselectivity, favoring mono-substitution due to the deactivating effect of the first substituent on the second chlorine atom.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for the efficient synthesis and purification of the target compound.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Azepane (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add azepane (1.1 eq) followed by potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and key spectroscopic data for this compound.

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C10H14ClN3 |

| Molecular Weight | 211.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, chloroform, and DMSO |

| 1H NMR | Expected shifts (δ, ppm) in CDCl3: Aromatic protons on the pyridazine ring, and aliphatic protons of the azepane ring. The integration of these signals should correspond to the number of protons in the structure. |

| 13C NMR | Expected shifts (δ, ppm) in CDCl3: Signals corresponding to the carbon atoms of the pyridazine and azepane rings. |

| Mass Spectrometry | ESI-MS: [M+H]+ at m/z 212.0955 (calculated for C10H15ClN3+). The isotopic pattern for the chlorine atom (35Cl/37Cl) should be observed. |

| Purity (by HPLC) | ≥95% |

Potential Biological Activities and Therapeutic Targets

Based on the known pharmacological profiles of its constituent moieties, this compound is a promising candidate for screening against a variety of biological targets. The pyridazine core is associated with a broad spectrum of activities.[1]

Oncology

Derivatives of 3-amino-6-chloropyridazine have demonstrated antiproliferative effects against various cancer cell lines.[8] The mechanism of action for some pyridazine-containing compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8] Therefore, this compound warrants investigation as a potential anticancer agent.

Inflammation and Pain

Pyridazinone derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some of these compounds exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for evaluation in anti-inflammatory and analgesic assays.

Cardiovascular Diseases

Certain pyridazinone-based molecules have shown potential in treating cardiovascular conditions due to their antihypertensive, inotropic, and antiplatelet properties.[2] This activity is sometimes mediated through the inhibition of phosphodiesterase III (PDEIII).[2] Screening this compound for activity against cardiovascular targets could unveil novel therapeutic applications.

Caption: Potential therapeutic areas for this compound.

Future Directions and Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The discussion of its potential pharmacological activities is grounded in the extensive literature on related pyridazine and azepane derivatives.

References

- 1. sarpublication.com [sarpublication.com]

- 2. mdpi.com [mdpi.com]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]